molecular formula C18H18N6O4S B14668405 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- CAS No. 38658-94-5

1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-

Cat. No.: B14668405
CAS No.: 38658-94-5
M. Wt: 414.4 g/mol
InChI Key: AOHYRLBEHPBUOC-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This particular compound features a pyrazole core with various substituents that enhance its chemical and biological activities.

Preparation Methods

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which then interact with biological molecules. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways depend on the specific biological context and the presence of other functional groups on the molecule .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as 3-aminopyrazole and 3,5-dimethylpyrazole . Compared to these, 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

38658-94-5

Molecular Formula

C18H18N6O4S

Molecular Weight

414.4 g/mol

IUPAC Name

4-[(4-ethylsulfonyl-2-nitrophenyl)diazenyl]-5-methyl-1-phenylpyrazol-3-amine

InChI

InChI=1S/C18H18N6O4S/c1-3-29(27,28)14-9-10-15(16(11-14)24(25)26)20-21-17-12(2)23(22-18(17)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,19,22)

InChI Key

AOHYRLBEHPBUOC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)C)[N+](=O)[O-]

Origin of Product

United States

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